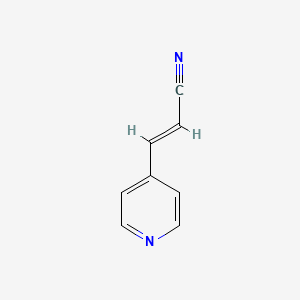
3-(Pyridin-4-yl)acrylonitrile
描述
3-(Pyridin-4-yl)acrylonitrile is an organic compound that features a pyridine ring attached to an acrylonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in materials science, pharmaceuticals, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)acrylonitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of pyridine-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, where the reaction conditions can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
3-(Pyridin-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyridine-4-ylmethylamine.
Substitution: Various halogenated or nitro-substituted pyridine derivatives.
科学研究应用
3-(Pyridin-4-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 3-(Pyridin-4-yl)acrylonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. For example, it can act as an inhibitor of certain enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .
相似化合物的比较
Similar Compounds
- 3-(Pyridin-2-yl)acrylonitrile
- 3-(Pyridin-3-yl)acrylonitrile
- 3-(4-Dimethylaminophenyl)-2-(pyridin-4-yl)acrylonitrile
- 3-(4-Diphenylamino)phenyl-2-(pyridin-4-yl)acrylonitrile
Uniqueness
3-(Pyridin-4-yl)acrylonitrile is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific emission wavelengths and stability, such as in organic electronics and materials science .
属性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















